beta-D-Glucosamine

Descripción general

Descripción

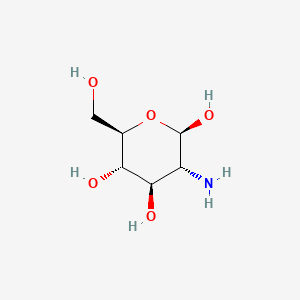

Beta-D-Glucosamine is an amino sugar derived from glucose, where one hydroxyl group is replaced by an amino group. It is a fundamental building block in the biosynthesis of glycosylated proteins and lipids. This compound is a key component of chitin and chitosan, which are found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine can be synthesized through the hydrolysis of chitin, which is obtained from the exoskeletons of crustaceans such as shrimp and crabs. The hydrolysis process typically involves the use of strong acids like hydrochloric acid at elevated temperatures . Enzymatic methods using chitinolytic enzymes such as chitinases and glucosaminidases are also employed to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the chemical extraction of chitin from marine or fungal sources using strong acids. The extracted chitin is then hydrolyzed to yield this compound . Another method involves the fermentation of glucose using engineered microorganisms to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Beta-D-Glucosamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce glucosaminic acid.

Reduction: It can be reduced to form glucosaminitol.

Common Reagents and Conditions:

Oxidation: Reagents like nitric acid or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Acetic anhydride is used for acetylation to form N-acetyl-beta-D-glucosamine.

Major Products:

Glucosaminic acid: from oxidation.

Glucosaminitol: from reduction.

N-acetyl-beta-D-glucosamine: from acetylation.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Osteoarthritis Treatment

Beta-D-Glucosamine is widely recognized for its potential in treating osteoarthritis (OA). It has been shown to promote cartilage health by enhancing the production of glycosaminoglycans and hyaluronic acid, which are critical for joint lubrication and integrity.

- Mechanism of Action : GlcN inhibits the NF-κB signaling pathway, reducing inflammation and degradation of cartilage. It also stimulates the synthesis of proteoglycans in chondrocytes, which are essential for cartilage structure .

| Study | Method | Findings |

|---|---|---|

| Imagawa et al. (2020) | In vitro human chondrocytes | Inhibition of IL-1β effects, increased HA production |

| STR/ort mouse model | In vivo | Delayed OA progression with glucosamine sulfate treatment |

Cardiovascular Health

Recent studies have indicated that habitual use of glucosamine may be associated with a lower risk of developing type 2 diabetes (T2D) and cardiovascular diseases. The mechanism is believed to involve anti-inflammatory effects, particularly in individuals with elevated C-reactive protein levels .

Longevity Research

Research has demonstrated that D-Glucosamine can extend lifespan in model organisms such as Caenorhabditis elegans and mice. The compound appears to mimic the effects of caloric restriction by impairing glucose metabolism, which activates AMPK pathways and promotes mitochondrial biogenesis .

| Study | Organism | Findings |

|---|---|---|

| Nature Communications (2014) | C. elegans | Extended lifespan through glucose metabolism impairment |

| Aging mice study | Mice | Improved glucose metabolism and increased mitochondrial biogenesis |

Neurological Applications

This compound has been investigated for its potential neuroprotective effects, particularly against amyloid-beta toxicity associated with Alzheimer's disease. Studies have shown that GlcN can modulate amyloid toxicity, suggesting a possible therapeutic role in neurodegenerative conditions .

| Study | Findings |

|---|---|

| PMC8040036 (2020) | Glucosamine and its analogues reduce Aβ42 toxicity |

Cosmetic Applications

In cosmetic formulations, this compound is utilized for its moisturizing properties and ability to enhance skin barrier function. Its role as a plant activator also contributes to its application in skincare products aimed at promoting skin health .

Agricultural Uses

This compound serves as a plant activator and elicitor, enhancing plant defense mechanisms against pathogens. This application is particularly relevant in sustainable agriculture practices where natural compounds are preferred over synthetic pesticides.

Mecanismo De Acción

Beta-D-Glucosamine exerts its effects by serving as a substrate for the biosynthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage. It helps maintain the structural integrity of cartilage by promoting the synthesis of these macromolecules. This compound also exhibits anti-inflammatory properties by inhibiting the activity of nuclear factor kappa B, a key regulator of inflammation .

Comparación Con Compuestos Similares

N-acetyl-beta-D-glucosamine: A derivative of beta-D-Glucosamine with an acetyl group attached to the amino group.

Chitosan: A deacetylated derivative of chitin, composed of this compound units.

Comparison:

This compound vs. N-acetyl-beta-D-glucosamine: While both compounds share a similar structure, N-acetyl-beta-D-glucosamine has an acetyl group that enhances its stability and reduces its reactivity compared to this compound.

This compound vs. Chitosan: Chitosan is a polymer composed of this compound units and exhibits different physical properties, such as solubility and biocompatibility, making it suitable for applications in drug delivery and tissue engineering.

This compound stands out due to its fundamental role in the biosynthesis of glycosylated compounds and its wide range of applications in various fields.

Actividad Biológica

Beta-D-glucosamine (GlcN) is an amino sugar derived from glucose and is a key component in various biological processes. Its biological activity has garnered significant attention due to its involvement in cellular functions, potential therapeutic applications, and its role in metabolic pathways. This article explores the biological activities of this compound, including its antitumor effects, anti-inflammatory properties, and implications in neurodegenerative diseases.

1. Antitumor Activity

This compound has been studied for its potential antitumor effects. Research indicates that it can inhibit the growth of certain cancer cell lines. For instance, a study demonstrated that glucosamine and its derivatives exhibited inhibitory effects on human hepatoma SMMC-7721 cells, suggesting a role in cancer treatment through modulation of cellular processes such as glycosylation and TGF-β activity .

Table 1: Summary of Antitumor Studies Involving this compound

| Study Reference | Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| SMMC-7721 | Growth inhibition | Modulation of glycosylation | |

| Neuronal cells | Reduced cell death | Interaction with amyloid-β aggregates |

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. It has been shown to modulate inflammatory responses in various models. For example, derivatives of glucosamine were found to reduce lipopolysaccharide (LPS)-induced inflammation in mice and primary macrophages . This suggests that glucosamine may have therapeutic potential in treating inflammatory diseases.

Case Study: Glucosamine in Inflammation

A study evaluated the effects of this compound on inflammation markers in a mouse model. The results indicated a significant reduction in pro-inflammatory cytokines following glucosamine treatment, highlighting its potential as an anti-inflammatory agent .

3. Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound, particularly concerning neurodegenerative diseases like Alzheimer's disease (AD). Glucosamine analogues have been shown to interact with amyloid-β aggregates, reducing neuronal cell death and protecting against synaptic dysfunction associated with AD .

Table 2: Neuroprotective Studies Involving this compound

| Study Reference | Condition | Effect Observed | Mechanism |

|---|---|---|---|

| Alzheimer's Disease | Reduced neuronal death | Interaction with amyloid-β aggregates |

4. Metabolic Role and Glycosylation

This compound plays a crucial role in metabolic pathways, particularly in glycosylation processes. It is involved in the synthesis of glycoproteins and glycolipids, which are essential for cell signaling and structural integrity. The conversion of glucosamine to uridine diphosphate-N-acetyl glucosamines is vital for O-linked glycosylation of proteins . This modification can alter the biological activity of proteins, impacting various cellular functions.

Propiedades

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions. | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3416-24-8 | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.